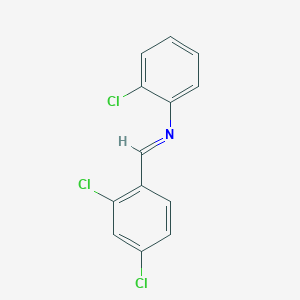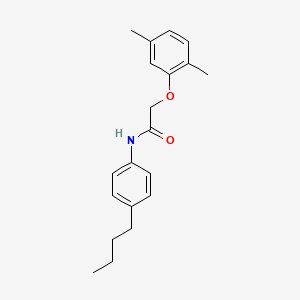![molecular formula C11H11Cl3N2O5 B11948747 Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate](/img/structure/B11948747.png)
Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in agriculture, medicine, and industry due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE typically involves a nucleophilic substitution reaction. The process begins with the reaction of 4-nitrophenol with 2,2,2-trichloroethyl chloroformate in the presence of a base such as triethylamine in a solvent like tetrahydrofuran. The resulting intermediate is then reacted with ethyl carbamate under controlled temperature conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides in the presence of a base.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Reduction: 4-aminophenoxy derivative.
Substitution: Various alkyl or aryl carbamates.
Hydrolysis: Corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The carbamate group can inhibit certain enzymes by forming stable carbamoyl-enzyme complexes, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHYL N-(4-CHLORO-2-NITROPHENYL)CARBAMATE
- ETHYL N-(4-METHOXY-2-NITROPHENYL)CARBAMATE
- ETHYL N-(2-CHLORO-4-NITROPHENYL)CARBAMATE
Uniqueness
ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE is unique due to the presence of the 2,2,2-trichloroethyl group, which imparts distinct chemical properties and reactivity compared to other carbamates.
Propriétés
Formule moléculaire |
C11H11Cl3N2O5 |
|---|---|
Poids moléculaire |
357.6 g/mol |
Nom IUPAC |
ethyl N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C11H11Cl3N2O5/c1-2-20-10(17)15-9(11(12,13)14)21-8-5-3-7(4-6-8)16(18)19/h3-6,9H,2H2,1H3,(H,15,17) |
Clé InChI |
FLRXQGNJLSHYRY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene](/img/structure/B11948668.png)


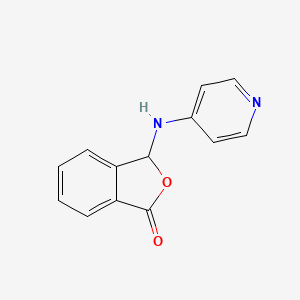
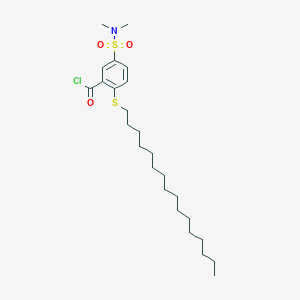
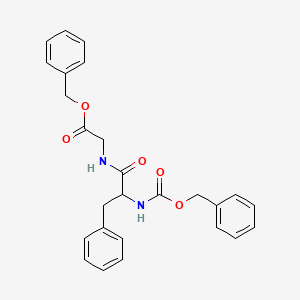
![2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B11948733.png)
